Methyl 4-oxopiperidine-2-carboxylate
Description
Methyl 4-oxopiperidine-2-carboxylate (C₇H₁₁NO₃, MW 157.17) is a piperidine derivative featuring a ketone group at position 4 and a methyl ester at position 2 of the six-membered ring . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic pathways. Its structural flexibility allows for modifications at the oxo and ester positions, enabling tailored physicochemical properties for specific applications.
Properties
IUPAC Name |
methyl 4-oxopiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTRXSXNELSCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-oxopiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amine-substituted enones under acidic conditions. For instance, an acid-mediated 6-endo-trig cyclization of amine-substituted enones can be used to produce trans-6-alkyl-2-methyl-4-oxopiperidines . This method ensures high yields and stereoselectivity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as the preparation of starting materials, reaction monitoring, and purification through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-oxopiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-oxopiperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methyl 2-oxopiperidine-4-carboxylate
Methyl 2-oxopiperidine-4-carboxylate (C₇H₁₁NO₃, MW 157.17) shares the same molecular formula but differs in the placement of the ketone group (position 2 vs. 4) . Key differences include:
- Electronic Effects : The 4-oxo group in the title compound creates a stronger electron-withdrawing effect at position 2, enhancing the electrophilicity of the ester carbonyl.
- Synthetic Utility : The positional isomer is reported to exhibit lower purity (56%+) in synthesis, suggesting greater challenges in isolation .
Pyridine and Pyrimidine Analogs
Methyl 4-chloropyridine-2-carboxylate Hydrochloride (C₈H₇ClNO₂·HCl)
This pyridine-based analog replaces the piperidine ring with a pyridine system and introduces a chlorine substituent . Notable contrasts:
- Aromaticity vs. Saturation : The pyridine ring’s aromaticity confers greater thermal stability but reduces conformational flexibility compared to the saturated piperidine core.
- Reactivity : The chlorine substituent enhances electrophilicity, making this compound more reactive in nucleophilic aromatic substitution reactions.
- Pharmaceutical Relevance : Chlorinated pyridines are common in antiviral agents, whereas piperidine derivatives are prevalent in neuromodulators.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (C₆H₅ClN₂O₂)
A pyrimidine derivative with chlorine and methyl substituents :
- Acidity : The carboxylic acid group (pKa ~2-3) increases water solubility compared to the methyl ester in the title compound.
- Applications : Pyrimidine carboxylates are widely used in kinase inhibitors, contrasting with piperidine-based intermediates in protease inhibitors.
Functional Group Modifications in Piperidine Derivatives
Ethyl 1-benzyl-6-(2-nitrophenyl)-4-oxopiperidine-2-carboxylate
This derivative introduces a benzyl group at position 1 and a 2-nitrophenyl group at position 6 :
- Steric Effects : Bulky substituents increase steric hindrance, reducing reaction rates in ester hydrolysis or ketone reduction.
- Lipophilicity : The nitro and benzyl groups enhance logP values, improving blood-brain barrier penetration compared to the unsubstituted title compound.
Benzyl 4-aminopiperidine-1-carboxylate
Replacing the 4-oxo group with an amine introduces basicity (pKa ~9-10 for primary amines) :
- Solubility : The amine can form water-soluble salts (e.g., hydrochlorides), unlike the neutral 4-oxo derivative.
Table 1: Key Properties of Methyl 4-oxopiperidine-2-carboxylate and Analogs
| Compound | Molecular Formula | MW | Functional Groups | LogP* | Key Applications |
|---|---|---|---|---|---|
| This compound | C₇H₁₁NO₃ | 157.17 | 4-oxo, 2-methyl ester | 0.5 | Neurological intermediates |
| Methyl 2-oxopiperidine-4-carboxylate | C₇H₁₁NO₃ | 157.17 | 2-oxo, 4-methyl ester | 0.7 | Metabolic pathway studies |
| Methyl 4-chloropyridine-2-carboxylate HCl | C₈H₇ClNO₂·HCl | 207.61 | Chlorine, pyridine, ester | 1.2 | Antiviral agents |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 174.57 | Chlorine, methyl, carboxylic acid | -0.3 | Kinase inhibitors |
*Estimated using fragment-based methods.
Biological Activity
Methyl 4-oxopiperidine-2-carboxylate (MOPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
MOPC is characterized by its ability to participate in various biochemical reactions. It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals. Its structure allows it to interact with several enzymes and proteins, influencing metabolic pathways crucial for cellular functions.
Key Biochemical Properties:
- Molecular Formula: C8H13NO3
- Molecular Weight: 171.19 g/mol
- Solubility: Soluble in organic solvents; stability varies with light and heat exposure.
Cellular Effects
Research indicates that MOPC affects multiple cellular processes by modulating key signaling pathways. It has been shown to influence the activity of kinases and phosphatases, which are critical for regulating cell growth, differentiation, and apoptosis.
Table 1: Summary of Cellular Effects of MOPC
| Effect | Description |
|---|---|
| Cell Growth | Modulates signaling pathways that promote or inhibit proliferation. |
| Differentiation | Influences gene expression related to cell fate decisions. |
| Apoptosis | Alters apoptotic pathways, potentially leading to increased cell survival. |
MOPC's biological activity is primarily attributed to its interactions with specific molecular targets within cells. It can act as a substrate for various enzymes, leading to the modulation of metabolic pathways.
- Enzyme Interaction: MOPC has been shown to inhibit enzymes involved in metabolite breakdown, thereby increasing intracellular metabolite levels.
- Signaling Pathways: The compound affects key signaling molecules such as protein kinases, which play essential roles in cellular responses to external stimuli.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of MOPC:
- Cancer Research: A study demonstrated that MOPC could inhibit the growth of cancer cells by interfering with c-Myc transcriptional activity, which is crucial for tumorigenesis. The compound exhibited an IC50 value of 34.8 μM against c-Myc–Max dimerization in vitro, suggesting its potential as an anti-cancer agent .
- Metabolic Disorders: In a model of metabolic syndrome, MOPC was shown to improve insulin sensitivity and reduce lipid accumulation in liver cells by modulating AMPK signaling pathways .
- Neuroprotective Effects: Research indicated that MOPC could protect neurons from oxidative stress-induced apoptosis by enhancing the expression of antioxidant enzymes .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-oxopiperidine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via esterification of 4-oxopiperidine-2-carboxylic acid with methanol under acidic catalysis. Alternative routes include ring-closing strategies starting from substituted precursors, such as β-keto esters, followed by oxidation. Key factors include:
- Catalyst selection : Use of sulfuric acid or p-toluenesulfonic acid for esterification .
- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures ≥95% purity .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
- NMR : and NMR to identify characteristic peaks (e.g., ester carbonyl at ~170 ppm, piperidine ring protons at 2.5–3.5 ppm) .
- IR spectroscopy : Detection of C=O stretches (~1740 cm) and N–H/O–H vibrations (if present) .
- Mass spectrometry : Molecular ion peak (m/z ~171 for [M+H]) and fragmentation patterns .
Q. What crystallographic tools are recommended for analyzing this compound’s solid-state conformation?
- Methodological Answer : X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) enables precise determination of bond angles, torsion angles, and ring puckering. Key steps:
- Data collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps .
- Puckering analysis : Apply Cremer-Pople coordinates to quantify non-planarity of the piperidine ring .
Advanced Research Questions
Q. How does the 4-oxo group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The 4-oxo group acts as an electron-withdrawing moiety, directing nucleophilic attacks to the α-position of the carbonyl. For example:
- Nucleophilic addition : Grignard reagents or hydrides (e.g., NaBH) selectively reduce the ketone, forming 4-hydroxypiperidine derivatives .
- Electrophilic substitution : Acylation at the 2-carboxylate position requires protection of the 4-oxo group (e.g., Boc-protection) to avoid side reactions .
Computational studies (DFT) can model charge distribution and transition states .
Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:
Q. What methodologies are suitable for studying this compound as a pharmacophore in drug design?
- Methodological Answer : The compound’s rigid piperidine scaffold and ester functionality make it a versatile pharmacophore. Approaches include:
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger .
- SAR studies : Synthesize analogs (e.g., 4-thioketone or 4-aminopiperidine derivatives) to evaluate bioactivity trends .
- Metabolic stability assays : Incubate with liver microsomes to assess esterase-mediated hydrolysis .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicological data are limited, general precautions include:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of vapors .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
